molecular formula C9H7N5O3 B030238 2-Acetylamino-4-hydroxy-6-formylpteridine CAS No. 29769-49-1

2-Acetylamino-4-hydroxy-6-formylpteridine

Cat. No. B030238
CAS RN: 29769-49-1
M. Wt: 233.18 g/mol
InChI Key: DDBCPKAHJKOGKK-UHFFFAOYSA-N
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Description

2-Acetylamino-4-hydroxy-6-formylpteridine is a pteridine derivative that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry and biochemistry. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring, and modifications to this core structure can significantly impact their chemical and biological properties.

Synthesis Analysis

The synthesis of pteridine derivatives, including 2-Acetylamino-4-hydroxy-6-formylpteridine, often involves condensation reactions of appropriate precursors. For instance, the condensation of 2,4,5-triamino-6-hydroxypyrimidine with specific aldehydes or ketones can lead to the formation of substituted pteridines. A notable method developed for the synthesis of 6-formylpteridine involves the bromination of 2-acetamido-4-hydroxy-6-methylpteridine followed by hydrolysis (Zav'yalov & Zavozin, 1981).

Molecular Structure Analysis

The molecular structure of pteridine derivatives is characterized by the presence of a pteridine core, consisting of fused pyrimidine and pyrazine rings. The specific substituents at the 2, 4, and 6 positions significantly influence the electronic configuration and, consequently, the reactivity and interaction capabilities of these molecules. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are instrumental in elucidating the detailed molecular structures of these compounds.

Chemical Reactions and Properties

Pteridine derivatives undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, which are pivotal for their functionalization and application in synthesis. The reactivity of the formyl group in 2-Acetylamino-4-hydroxy-6-formylpteridine towards nucleophilic addition forms the basis for further chemical modifications. For example, the interaction with aldehyde substrates demonstrates the compound's reactivity and potential as a chemical intermediate (Malthouse, Williams, & Bray, 1981).

Physical Properties Analysis

The physical properties of 2-Acetylamino-4-hydroxy-6-formylpteridine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are crucial for determining its behavior in different solvents, which is essential for its application in chemical syntheses and various analytical techniques.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photostability, of pteridine derivatives are critical for their biological activity and chemical reactivity. The electronic nature of the substituents affects the pKa values, influencing the compound's behavior in acidic and basic environments. Furthermore, the presence of functional groups like acetyl and formyl imparts specific reactivity patterns that enable selective transformations and applications in organic synthesis.

For a more comprehensive understanding and further details on the topic, consider referring to the provided scientific literature sources.

Scientific Research Applications

  • Scientific Field : Biochemistry and Metabolomics Research

    • Summary of Application : “2-Acetylamino-4-hydroxy-6-formylpteridine”, also known as Acetyl-6-formylpterin, is a vitamin B9 (folate) metabolite and ligand to MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells . It is a pteridine derivative and a reductive amination product derived from folic acid .
    • Methods of Application : This compound undergoes a reductive amination reaction, generating formyl groups that can be subsequently acetylated or alkylated, resulting in the formation of stable compounds with diverse properties .
    • Results or Outcomes : Current research highlights the multifaceted nature of this compound, indicating its potential biological activities, including neuroprotective, antitumor, and anticancer properties . Moreover, acetyl-6-formylpterin serves as a precursor in the synthesis of 2′-hydroxy-7,8-dihydrofolate, a metabolite associated with para-aminosalicylic acid (PAS) in M. tuberculosis .
  • Scientific Field : Neurotransmitter Synthesis

    • Summary of Application : Acetyl-6-formylpterin is involved in the enzymatic conversion of GTP to BH4, playing a role in the regulation of neurotransmitter synthesis and other biological processes .
  • Scientific Field : Metabolomics Research

    • Summary of Application : Acetyl-6-formylpterin has been used in metabolomics research . Metabolomics is a field that aims to measure the complement of metabolites (the metabolome) in biological samples. Acetyl-6-formylpterin, as a metabolite, can provide valuable insights into the metabolic status of a biological system .
  • Scientific Field : Liver Fibrosis Research

    • Summary of Application : Acetyl-6-formylpterin has been used to study the potential reversal of liver fibrosis . Liver fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix proteins including collagen.

properties

IUPAC Name

N-(6-formyl-4-oxo-3H-pteridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBCPKAHJKOGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299390
Record name N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylamino-4-hydroxy-6-formylpteridine

CAS RN

29769-49-1
Record name NSC129965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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